Flotufolastat F-18 Flotufolastat F-18 Flotufolastat F-18 is an (18)F radiopharmaceutical which is used as a radioactive diagnostic agent for positron emission tomography (PET) of prostate-specific membrane antigen positive lesions in men with prostate cancer. It has a role as a radioactive imaging agent. It is a (18)F radiopharmaceutical, a crown amine, an organosiloxane, a member of benzamides and a secondary carboxamide. It is a conjugate acid of a flotufolastat F-18(9-).
Flotufolastat F-18 (18F-rhPSMA-7.3) is an 18F-labeled ligand that targets the prostate-specific membrane antigen (PSMA). In patients with recurrent prostate cancer that require localized treatment, the use of 18F-labeled ligands for positron emission tomography (PET) offers accurate diagnostic imaging. Unlike 68Ga-labeled PSMA-targeting ligands, 18F-labeled compounds targeting this protein have a longer half-life and can be produced in larger batches. Flotufolastat F-18 is a diastereoisomer of 18F-rhPSMA-7, and compared to the other diastereoisomers of this compound, flotufolastat F-18 has a faster clearance from blood pool, liver, and kidney, and a high level of accumulation in tumors. In May 2023, the FDA approved the use of flotufolastat F-18 for PET of PSMA-positive lesions in men with prostate cancer with suspected metastasis who are candidates for initial definitive therapy or suspected recurrence based on elevated serum prostate-specific antigen (PSA) level. This is the first FDA-approved, PSMA-targeted imaging agent developed with proprietary radiohybrid (rh) technology. Additional studies have shown that in patients with primary prostate cancer, the use of flotufolastat F-18 shows led to low interreader variation and a good distinction between primary-tumor activity and bladder background activity.
Flotufolastat f-18 is a Radioactive Diagnostic Agent. The mechanism of action of flotufolastat f-18 is as a Positron Emitting Activity.
Brand Name: Vulcanchem
CAS No.: 2639294-14-5
VCID: VC14594576
InChI: InChI=1S/C63H99FN12O25Si/c1-62(2,3)102(64,63(4,5)6)39-14-12-38(13-15-39)54(89)67-34-44(69-49(80)20-18-45(60(99)100)76-32-30-74(36-52(85)86)28-26-73(35-51(83)84)27-29-75(31-33-76)37-53(87)88)55(90)70-41(57(93)94)10-7-8-24-65-46(77)21-22-47(78)66-25-9-11-40(56(91)92)68-48(79)19-16-42(58(95)96)71-61(101)72-43(59(97)98)17-23-50(81)82/h12-15,40-45H,7-11,16-37H2,1-6H3,(H,65,77)(H,66,78)(H,67,89)(H,68,79)(H,69,80)(H,70,90)(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,91,92)(H,93,94)(H,95,96)(H,97,98)(H,99,100)(H2,71,72,101)/t40-,41-,42+,43+,44-,45+/m1/s1/i64-1
SMILES:
Molecular Formula: C63H99FN12O25Si
Molecular Weight: 1470.6 g/mol

Flotufolastat F-18

CAS No.: 2639294-14-5

Cat. No.: VC14594576

Molecular Formula: C63H99FN12O25Si

Molecular Weight: 1470.6 g/mol

* For research use only. Not for human or veterinary use.

Flotufolastat F-18 - 2639294-14-5

Specification

CAS No. 2639294-14-5
Molecular Formula C63H99FN12O25Si
Molecular Weight 1470.6 g/mol
IUPAC Name (2S)-2-[[(1S)-1-carboxy-4-[[(1R)-1-carboxy-4-[[4-[[(5R)-5-carboxy-5-[[(2R)-2-[[(4S)-4-carboxy-4-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]butanoyl]amino]-3-[[4-[ditert-butyl(fluoranyl)silyl]benzoyl]amino]propanoyl]amino]pentyl]amino]-4-oxobutanoyl]amino]butyl]amino]-4-oxobutyl]carbamoylamino]pentanedioic acid
Standard InChI InChI=1S/C63H99FN12O25Si/c1-62(2,3)102(64,63(4,5)6)39-14-12-38(13-15-39)54(89)67-34-44(69-49(80)20-18-45(60(99)100)76-32-30-74(36-52(85)86)28-26-73(35-51(83)84)27-29-75(31-33-76)37-53(87)88)55(90)70-41(57(93)94)10-7-8-24-65-46(77)21-22-47(78)66-25-9-11-40(56(91)92)68-48(79)19-16-42(58(95)96)71-61(101)72-43(59(97)98)17-23-50(81)82/h12-15,40-45H,7-11,16-37H2,1-6H3,(H,65,77)(H,66,78)(H,67,89)(H,68,79)(H,69,80)(H,70,90)(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,91,92)(H,93,94)(H,95,96)(H,97,98)(H,99,100)(H2,71,72,101)/t40-,41-,42+,43+,44-,45+/m1/s1/i64-1
Standard InChI Key QMGJNAVROCDAIW-MQNQVPOESA-N
Isomeric SMILES CC(C)(C)[Si](C1=CC=C(C=C1)C(=O)NC[C@H](C(=O)N[C@H](CCCCNC(=O)CCC(=O)NCCC[C@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)NC(=O)CC[C@@H](C(=O)O)N2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O)(C(C)(C)C)[18F]
Canonical SMILES CC(C)(C)[Si](C1=CC=C(C=C1)C(=O)NCC(C(=O)NC(CCCCNC(=O)CCC(=O)NCCCC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)NC(=O)CCC(C(=O)O)N2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O)(C(C)(C)C)F

Introduction

Chemical and Pharmacological Profile of Flotufolastat F-18

Flotufolastat F-18 is a radiohybrid compound comprising three critical components:

  • PSMA-targeting ligand (rhPSMA-7.3): A urea-based inhibitor with high affinity for PSMA, a transmembrane glycoprotein overexpressed in 90–95% of prostate adenocarcinoma cells .

  • Macrocyclic chelator (DOTAGA): 1,4,7,10-tetraazacyclododecane-1-(glutamic acid)-4,7,10-triacetic acid enables stable complexation with nonradioactive gallium, enhancing tumor-to-background contrast .

  • Silicon-fluorine acceptor: Covalently binds the fluorine-18 isotope (t1/2=109.8t_{1/2} = 109.8 minutes), permitting delayed imaging windows (50–70 minutes post-injection) without compromising image quality .

The compound’s molecular weight is approximately 1,400 Da, though its exact structure remains proprietary. Preclinical studies highlight its low urinary excretion (<5% at 2 hours), which reduces bladder interference during prostate bed evaluation .

Mechanism of Action and Biodistribution

Flotufolastat F-18 binds to the extracellular domain of PSMA, internalizing via clathrin-mediated endocytosis. This process facilitates accumulation in PSMA-positive cells, including prostate cancer metastases and neovascular endothelial cells in non-prostatic tumors . Key biodistribution characteristics include:

  • Peak tumor uptake: 60 minutes post-injection

  • Critical organ dosimetry:

    • Bladder wall: 0.13 mGy/MBq

    • Kidneys: 0.09 mGy/MBq

    • Liver: 0.05 mGy/MBq

Comparative studies with 68Ga^{68}\text{Ga}-PSMA-11 show 18% higher tumor uptake and 40% lower hepatic retention for flotufolastat F-18, attributed to its radiohybrid design .

Clinical Validation: LIGHTHOUSE and SPOTLIGHT Trials

LIGHTHOUSE Trial (NCT04186819)

This phase 3 trial enrolled 335 patients with high-risk localized prostate cancer (Gleason score ≥8, PSA ≥20 ng/mL) undergoing radical prostatectomy. Flotufolastat F-18 PET/CT demonstrated:

ParameterReader 1Reader 2Reader 3
Sensitivity (N1 detection)33%28%24%
Specificity (N1 detection)96%94%92%
M1 verified detection13%10%8.1%

Notably, 25% of patients initially staged as M0 by conventional imaging were upstaged to M1 following flotufolastat F-18 PET, altering surgical plans in 19% of cases .

SPOTLIGHT Trial (NCT04186845)

In 389 patients with biochemical recurrence (median PSA 1.1 ng/mL), flotufolastat F-18 achieved:

Regulatory and Guideline Integration

The U.S. FDA approved flotufolastat F-18 in May 2023 based on the above trials . The NCCN guidelines (v4.2023) now recommend it for:

  • Primary staging: In patients with ≥5% risk of nodal metastasis (Briganti 2017 criteria)

  • Biochemical recurrence: When PSA ≥0.2 ng/mL post-prostatectomy or ≥2 ng/mL above nadir post-radiation

Dr. Phillip Kuo (University of Arizona) emphasized, “Flotufolastat F-18 addresses a critical unmet need by identifying occult metastases missed by conventional imaging, potentially sparing patients futile local therapies” .

Comparative Performance Against Other PSMA Agents

AgentSensitivity (N1)Specificity (N1)FDA Approval
Flotufolastat F-1824–33%92–96%2023
Piflufolastat F-1827–34%89–94%2021
68Ga^{68}\text{Ga}-PSMA-1130–38%91–95%2020

Flotufolastat F-18’s lower bladder activity (<15% of piflufolastat F-18) enables superior visualization of prostatic fossa recurrence .

Future Directions

Ongoing studies are evaluating flotufolastat F-18 in:

  • Oligometastatic disease: As a biomarker for metastasis-directed therapy (NCT05383079)

  • Theranostic pairing: With 177Lu^{177}\text{Lu}-rhPSMA-7.3 in mCRPC (phase 1/2 trial planned)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator